2,2,4-Trimethyl-1,3-pentanediol
Overview
Description
2,2,4-Trimethyl-1,3-pentanediol, also known as this compound, is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.13 msol in hot benzene(96% pure) sol in acetonesol in alc, etherwater solubility= 19,000 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6368. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Monitoring : 2,2,4-Trimethyl, 1,3-pentanediol monoisobutyrate (a derivative) is a solvent used in water-based coatings. Its ambient measurements have been reported in Southern California, marking the first instance of such detection. This compound is of interest in air quality and environmental studies due to its presence in the atmosphere and its potential role in ozone formation (Goliff et al., 2012).
Food Industry : 2,2,4-Trimethyl-1,3-pentanediol has been used as a raw material to synthesize flavors like IDDO and green oxane, which have applications in the food industry. The flavors have been specifically used to enhance foodstuff (Liu Sa, 2001).
Toxicology and Safety : It's also been the subject of toxicology studies, especially when used as an indirect food additive due to its presence in food packaging. The studies have explored its acute and chronic effects and metabolic fate, providing important information on its safety profile (Astill et al., 1972).
Insect Repellency : Field and laboratory tests have been conducted to explore its efficacy as a personal repellent against various insects, including mosquitoes and ticks. This indicates its potential in public health applications for insect control (Gerberg, 1966).
Chemical Industry : It's used in the synthesis of compounds like this compound dibenzoate, which function as internal donors in catalysts for propylene polymerization. This has implications in materials science and industrial chemistry (Xiao-jun, 2011).
Paint Industry : this compound monoisobutyrate has been studied for its emissions from latex paints, which is crucial for understanding its impact on indoor air quality and human health (Lin & Corsi, 2007).
Mechanism of Action
Target of Action
2,2,4-Trimethyl-1,3-pentanediol (TMPD) is primarily used as a surface stabilizer for water-based paints and plasticizers . Its primary targets are the materials it is added to, such as plastics, rubbers, and coatings . It interacts with these materials to enhance their properties.
Mode of Action
It is known that tmpd acts as a plasticizer, which means it increases the flexibility and workability of the materials it is added to . It does this by inserting itself between the individual chains of polymers in the material, increasing the distance between them and thereby reducing the intermolecular forces and increasing the material’s flexibility .
Biochemical Pathways
It has been found that tmpd can be metabolized in the body to form two major metabolites, this compound (tmpd) and 3-hydroxy-2,2,4-trimethylvaleric acid (htmv) . The kinetics of these metabolites were evaluated by moment analysis of the urinary excretion rates of the metabolites versus time curves .
Pharmacokinetics
A study on rats showed that the urinary excretion amounts of htmv, a metabolite of tmpd, were suggested to be proportional to the absorption amounts over a wide exposure range of both tmpd-mb and tmpd-db . This suggests that TMPD is absorbed and metabolized in the body, and its metabolites are excreted in the urine .
Result of Action
The primary result of TMPD’s action is the enhancement of the properties of the materials it is added to. As a plasticizer, it increases the flexibility and workability of these materials . In the body, it is metabolized to form TMPD and HTMV, which are excreted in the urine .
Action Environment
The action of TMPD can be influenced by environmental factors. For example, TMPD is a low-volatility liquid that is soluble in organic solvents . It has a low surface tension and viscosity . TMPD can decompose under high temperatures and sunlight, so it needs to be stored and used under conditions that maintain its stability .
Safety and Hazards
Future Directions
New genres of ionic liquids and DESs have recently emerged as eco-efficient “designer’s solvents”. TMPD can be liquified into a novel hydrophobic DES with thymol or menthol, which has shown superior capabilities for boron extraction . This suggests that TMPD and its variants could have significant applications in the future, particularly in the field of green chemistry .
Properties
IUPAC Name |
2,2,4-trimethylpentane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-6(2)7(10)8(3,4)5-9/h6-7,9-10H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXKRPTIMZBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027113 | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, White solid; [HSDB] Fine white crystals; [MSDSonline] | |
Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2936 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
234 °C @ 737 MM HG | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
113 °C, 235 °F (113 °C) (OPEN CUP) | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2936 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN HOT BENZENE, (96% PURE) SOL IN ACETONE, SOL IN ALC, ETHER, Water solubility= 19,000 mg/l at 25 °C | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.937 AT 15 °C/15 °C | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2936 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
(96% PURE) WHITE SOLID, PLATES FROM BENZENE | |
CAS No. |
144-19-4 | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-19-4 | |
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Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Record name | TMPD | |
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Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |
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Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4-trimethylpentane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.109 | |
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Record name | TRIMETHYL-1,3-PENTANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT1X081P0L | |
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Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
51-52 °C | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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